Onychofissan tincture

Description

Onychofissan tincture is a botanical extract primarily utilized for its antifungal properties, particularly in treating onychomycosis (nail fungal infections). Botanical tinctures are typically prepared using alcohol or glycerin to extract bioactive compounds, ensuring stability and bioavailability . Standardization of such tinctures is critical to maintaining consistent efficacy, though challenges like batch-to-batch variability in chemical constituents remain .

Properties

CAS No. |

64827-89-0 |

|---|---|

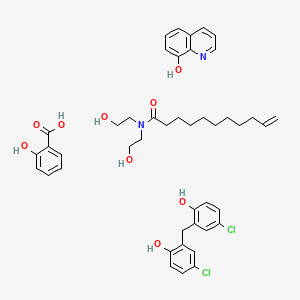

Molecular Formula |

C44H52Cl2N2O9 |

Molecular Weight |

823.8 g/mol |

IUPAC Name |

N,N-bis(2-hydroxyethyl)undec-10-enamide;4-chloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol;2-hydroxybenzoic acid;quinolin-8-ol |

InChI |

InChI=1S/C15H29NO3.C13H10Cl2O2.C9H7NO.C7H6O3/c1-2-3-4-5-6-7-8-9-10-15(19)16(11-13-17)12-14-18;14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10/h2,17-18H,1,3-14H2;1-4,6-7,16-17H,5H2;1-6,11H;1-4,8H,(H,9,10) |

InChI Key |

MVUHYTVAWGYPPF-UHFFFAOYSA-N |

SMILES |

C=CCCCCCCCCC(=O)N(CCO)CCO.C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |

Canonical SMILES |

C=CCCCCCCCCC(=O)N(CCO)CCO.C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |

Synonyms |

onychofissan tincture |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis :

- Echinacea Tincture: Contains alkylamides, phenylpropanoids, and polysaccharides, with standardization via Fixed Concentration Standardization (FCS). While FCS ensures consistent physical properties (e.g., granule size), chemical constituents vary between batches due to natural variability in raw materials .

- Eucalyptus Tincture: Rich in α-terpineol, β-ionone, and flavonoids (C-methylflavonoids: 0.0058%; total flavonoids: 0.04%). Quantification methods include spectrophotometric assays at 388 nm and 417 nm, providing precise standardization .

- Nepeta nuda Tincture: Dominated by rosmarinic acid and verminoside, with antimicrobial MIC values of 3.1–6.2 µL/well against oral pathogens .

Key Difference : Onychofissan’s standardization would require balancing antifungal marker compounds (e.g., terpenes) against the challenges of natural product variability, akin to Echinacea and Eucalyptus .

Antimicrobial and Antifungal Efficacy

This compound : Likely targets fungal biofilms and pathogens like Trichophyton rubrum or Candida albicans.

Comparative Analysis :

- Nepeta nuda Tincture : Demonstrates superior biofilm inhibition (e.g., 60-second swishing reduces S. pyogenes and E. faecalis biofilms) compared to synthetic mouthwashes like Listerine® .

- Eucalyptus Tincture : Terpenes like α-terpineol exhibit broad-spectrum antimicrobial activity, though quantitative data against fungi are lacking .

- Chamomile Tincture : Chamazulene and bisabolol provide anti-inflammatory and mild antifungal effects, but efficacy is lower than specialized antifungal agents .

Key Insight : Onychofissan’s efficacy may align with Nepeta nuda in biofilm disruption but require higher concentrations of active compounds to match synthetic antifungals.

Antioxidant and Anti-inflammatory Activity

This compound: Potential secondary benefits may arise from antioxidative compounds, enhancing tissue repair in infected nails.

Comparative Analysis :

- Lemon Balm Tincture: EC50 values for free radical scavenging are lower (indicating higher potency) than Vaccinium vitis-idaea tincture, despite similar phenolic content .

- Gotu Kola Tincture: Triterpenoids (asiaticoside, madecassoside) confer anti-inflammatory and antioxidant properties, aiding wound healing .

Key Difference : Antioxidant activity in tinctures is multifactorial; Onychofissan’s performance would depend on synergistic interactions between compounds, as seen in lemon balm .

Data Tables

Table 1: Active Compounds in Botanical Tinctures

Table 2: Antimicrobial Efficacy

Q & A

Q. How can researchers systematically review literature to identify gaps in this compound studies?

- Answer : Use Boolean search strategies in databases (e.g., PubMed, Scopus) with keywords like "this compound AND (antimicrobial OR pharmacokinetics)". Tools like PRISMA flow diagrams can map study selection processes. Critically appraise methodologies of existing studies to highlight under-researched areas (e.g., long-term toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.